molecular formula C14H10Cl2N2OS B3052449 1-(2,6-Dichlorophenyl)-3-benzoylthiourea CAS No. 41542-10-3

1-(2,6-Dichlorophenyl)-3-benzoylthiourea

Cat. No. B3052449
CAS RN: 41542-10-3
M. Wt: 325.2 g/mol
InChI Key: VNMIXZLSPNJOGL-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)-3-benzoylthiourea, also known as DBT, is a chemical compound that has been the focus of scientific research due to its potential therapeutic properties. DBT belongs to the class of thioureas and has been synthesized using various methods.

Scientific Research Applications

Crystallographic Studies

  • 1-Benzoylthiourea derivatives, which include compounds like 1-(2,6-Dichlorophenyl)-3-benzoylthiourea, are significant for their biological activity, metal coordination ability, and hydrogen-bond formation. Their crystallographic studies reveal intricate molecular interactions, such as N-H...O and C-H...S hydrogen bonds, crucial for understanding their structural properties (Okuniewski et al., 2017).

Synthesis and Chemical Properties

  • Synthesis techniques for benzoylthiourea derivatives, including variants of 1-(2,6-Dichlorophenyl)-3-benzoylthiourea, focus on optimizing reaction conditions to enhance product yield. This includes studying the influence of temperature, solvent, and raw material quantities (Wei Chang-mei, 2011).

Antipathogenic Activity

  • Some benzoylthiourea derivatives exhibit significant antipathogenic activities, especially against bacteria known for biofilm formation. Their effectiveness is correlated with specific halogen atoms on the phenyl substituent, indicating potential for developing novel antimicrobial agents (Carmen Limban et al., 2011).

Coordination with Metal Ions

  • Studies on coordination polymers and molecular structures of mercury(II) halides with benzoylthiourea derivatives demonstrate varied stoichiometries and molecular organizations. These findings are essential for understanding the coordination chemistry of such compounds (Andrzej Okuniewski et al., 2015).

Structural and Optical Properties

  • Benzoylthiourea molecules, like 1-(2,6-Dichlorophenyl)-3-benzoylthiourea, exhibit unique structural and optical properties, including acentric crystalline packing and transparency in visible and near-infrared regions. These properties are significant for nonlinear optical applications (W. Mark-Lee et al., 2018).

Antimicrobial and Antiinflammatory Activities

  • Some benzoylthiourea derivatives have been studied for their antimicrobial and antiinflammatory activities, showing potential as pharmaceutical agents. These activities depend on the specific molecular structure and substituents (A. Shalaby & W. El-Eraky, 1997).

properties

IUPAC Name

N-[(2,6-dichlorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2OS/c15-10-7-4-8-11(16)12(10)17-14(20)18-13(19)9-5-2-1-3-6-9/h1-8H,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMIXZLSPNJOGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10194404
Record name Urea, 1-benzoyl-3-(2,6-dichlorophenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-Dichlorophenyl)-3-benzoylthiourea

CAS RN

41542-10-3
Record name N-[[(2,6-Dichlorophenyl)amino]thioxomethyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41542-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urea, 1-benzoyl-3-(2,6-dichlorophenyl)-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041542103
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 1-benzoyl-3-(2,6-dichlorophenyl)-2-thio-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10194404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To 51.8 g (0.68 mole) of ammonium thiocyanate in 300 ml acetone is added 86.8 g (0.62 mole) of benzyl chloride. The reaction mixture is refluxed for about 5 min. and then 100 g (0.62 mole) of 2,6-dichloroaniline in 200 ml acetone is added at a rate to maintain reflux. The mixture is refluxed for 11/2 hours, cooled, poured into 11/2 liters of ice and water, filtered to obtain 1-(2,6-dichlorophenyl)-3-benzoylthiourea.
Quantity
51.8 g
Type
reactant
Reaction Step One
Quantity
86.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 51.8 g. (0.68 mole) of ammonium thiocyanate in 300 ml acetone is added 86.8 g (0.62 mole) of benzoyl chloride. The reaction mixture is refluxed for about 5 min. and then 100 g (0.62 mole) of 2,6-dichloroaniline in 200 ml acetone is added at a rate to maintain reflux. The mixture is refluxed for 11/2 hours, cooled, poured into 11/2 liters of ice and water, filtered to obtain 1-(2,6-dichlorophenyl)-3-benzoylthiourea.
Quantity
0.68 mol
Type
reactant
Reaction Step One
Quantity
86.8 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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